molecular formula C6H12N2O B1387655 (R)-1,5-Dimethylpiperazin-2-one CAS No. 1068149-96-1

(R)-1,5-Dimethylpiperazin-2-one

Cat. No.: B1387655
CAS No.: 1068149-96-1
M. Wt: 128.17 g/mol
InChI Key: TUXCFTFFNGQODI-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1,5-Dimethylpiperazin-2-one is a chiral organic compound belonging to the piperazine family It is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4, with methyl groups attached to the nitrogen atoms at positions 1 and 5

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-1,5-Dimethylpiperazin-2-one can be synthesized through several methods. One common approach involves the cyclization of N,N-dimethyl-1,2-diaminoethane with phosgene or its derivatives under controlled conditions. The reaction typically requires an inert atmosphere and a temperature range of 0-50°C to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of ®-1,5-Dimethylpiperazin-2-one often involves the use of continuous flow reactors to optimize reaction conditions and increase efficiency. The use of catalysts, such as palladium or platinum, can further enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: ®-1,5-Dimethylpiperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: N-oxides of ®-1,5-Dimethylpiperazin-2-one.

    Reduction: Amine derivatives.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

®-1,5-Dimethylpiperazin-2-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-1,5-Dimethylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the functional groups present. The pathways involved often include binding to active sites or allosteric sites, leading to conformational changes and modulation of biological activity.

Comparison with Similar Compounds

    1,4-Dimethylpiperazine: Similar structure but lacks the chiral center.

    1,5-Dimethylpiperazine: Similar structure but lacks the chiral center.

    2-Methylpiperazine: Contains only one methyl group and lacks the chiral center.

Uniqueness: ®-1,5-Dimethylpiperazin-2-one is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its biological activity and interactions. This makes it a valuable compound for the development of enantioselective drugs and catalysts.

Properties

IUPAC Name

(5R)-1,5-dimethylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-5-4-8(2)6(9)3-7-5/h5,7H,3-4H2,1-2H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXCFTFFNGQODI-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)CN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C(=O)CN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1,5-dimethylpyrazin-2(1H)-one (5.7 g, 45.9 mmol) and platinum oxide (0.57 g) in ethyl acetate (100 mL) was stirred under an atmosphere of hydrogen (1 atm) at room temperature overnight. The product mixture was filtered through a pad of Celite, and concentrated under vacuum to provide 1,5-dimethyl-piperazin-2-one.
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.57 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1,5-Dimethylpiperazin-2-one
Reactant of Route 2
(R)-1,5-Dimethylpiperazin-2-one
Reactant of Route 3
(R)-1,5-Dimethylpiperazin-2-one
Reactant of Route 4
(R)-1,5-Dimethylpiperazin-2-one
Reactant of Route 5
(R)-1,5-Dimethylpiperazin-2-one
Reactant of Route 6
(R)-1,5-Dimethylpiperazin-2-one

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